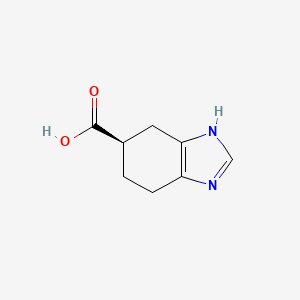
3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of a hydroxy group, a methoxyphenyl group, and a methyl group in its structure contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization with a β-lactam precursor under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.
化学反応の分析
Types of Reactions: 3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
科学的研究の応用
3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
類似化合物との比較
- 3-Hydroxy-4-methoxyphenylacetic acid
- 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
- 4-Hydroxy-3-methoxycinnamaldehyde
Comparison: Compared to similar compounds, 3-Hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one exhibits unique structural features, such as the presence of an azetidinone ring, which contributes to its distinct chemical and biological properties. Its specific functional groups and ring structure make it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
3-hydroxy-1-(4-methoxyphenyl)-4-methylazetidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-7-10(13)11(14)12(7)8-3-5-9(15-2)6-4-8/h3-7,10,13H,1-2H3 |
InChIキー |
LHBVDQCWHBYIAJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)N1C2=CC=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)

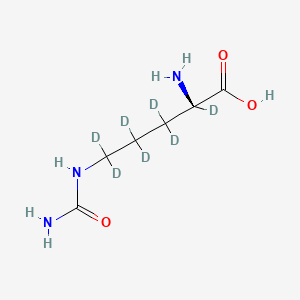

![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)
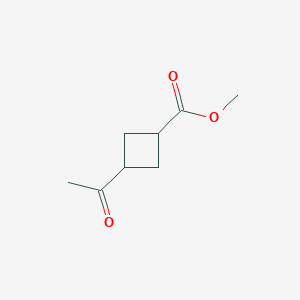
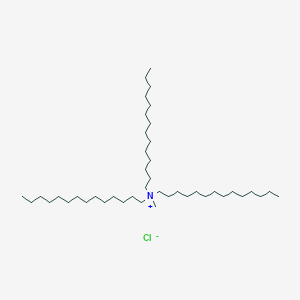

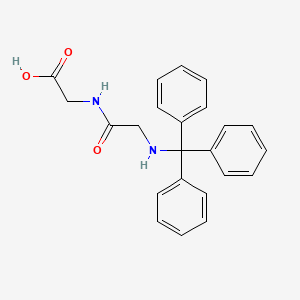

![Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13896692.png)


